

## Ulacamten: A Technical Guide to a Novel Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ulacamten** (also known as CK-4021586 or CK-586) is an investigational, orally bioavailable, small molecule designed as a selective inhibitor of cardiac myosin.[1][2] Developed by Cytokinetics, it represents a novel approach to treating heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction and often associated with cardiac hypercontractility.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **Ulacamten**.

### **Chemical Structure and Properties**

**Ulacamten** is a potent cardiac myosin inhibitor with a distinct chemical structure.[5] While specific experimental values for some physicochemical properties are not publicly available, key identifiers and calculated properties are summarized below.



| Property          | Value                                                                   | Source |
|-------------------|-------------------------------------------------------------------------|--------|
| Chemical Name     | N/A                                                                     |        |
| Synonyms          | CK-4021586, CK-586                                                      | [5]    |
| Molecular Formula | C21H25F2N3O3                                                            | [5]    |
| Molecular Weight  | 405.44 g/mol                                                            | [5]    |
| SMILES            | O=C(N([C@@H]1CC INVALID-LINK C)CC2=O)C3(CN(C3)C=O)N2 CC4=CC(F)=C(C=C4)F | [5]    |
| InChl Key         | N/A                                                                     |        |
| CAS Number        | 2830607-59-3                                                            | [5]    |
| Appearance        | White to off-white solid                                                | [5]    |
| Solubility        | DMSO: 125 mg/mL (308.31 mM)                                             | [5]    |
| Melting Point     | Data not available                                                      |        |
| Boiling Point     | Data not available                                                      | _      |
| рКа               | Data not available                                                      |        |

Note: "N/A" indicates that the information is not readily available in the public domain. Some values may be predicted rather than experimentally determined.

Ulacamten (CK-4021586)

Chemical Formula: C21H25F2N3O3

Molecular Weight: 405.44 g/mol



Click to download full resolution via product page

Figure 1: Chemical Information for Ulacamten.

# Pharmacological Properties and Mechanism of Action

**Ulacamten** is a selective inhibitor of cardiac myosin ATPase.[1][3] Its mechanism of action is distinct in that it selectively inhibits the ATPase activity of intact, two-headed cardiac myosin (heavy meromyosin or HMM) but not the single-headed subfragment-1 (S1).[1][3][2] This inhibitory action requires the presence of the myosin regulatory light chain (RLC).[3][2]

The primary effect of **Ulacamten** is to reduce cardiac muscle hypercontractility by decreasing the number of active myosin cross-bridges formed during systolic contraction.[1][3] This leads to a reduction in contractile force without affecting intracellular calcium transients.[1][3] By modulating the number of force-generating myosin heads, **Ulacamten** aims to improve myocardial relaxation (lusitropy) and compliance, addressing key pathophysiological aspects of HFpEF.[6][2][4]

### **Signaling Pathway**

The cardiac muscle contraction cycle, or cross-bridge cycle, is a series of biochemical events driven by ATP hydrolysis that leads to the generation of force. **Ulacamten** intervenes in this cycle to reduce the number of power-producing myosin heads.





Click to download full resolution via product page

Figure 2: Mechanism of Action of Ulacamten on the Sarcomere.

### **Experimental Protocols**

Detailed experimental protocols for **Ulacamten** are largely proprietary. However, based on published information and general methodologies for cardiac myosin inhibitors, the following outlines the likely approaches.

### In Vitro Myosin ATPase Activity Assay

Objective: To determine the inhibitory effect of **Ulacamten** on cardiac myosin ATPase activity.

#### General Protocol:

- Protein Purification: Isolate and purify intact cardiac myosin (or heavy meromyosin) from a suitable source (e.g., bovine or porcine ventricle).
- Reaction Mixture: Prepare a reaction buffer containing purified myosin, actin, and ATP.



- Compound Addition: Add varying concentrations of Ulacamten or vehicle control (e.g., DMSO) to the reaction mixture.
- ATP Hydrolysis: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 37°C).
- Quantification of ADP: At specific time points, stop the reaction and measure the amount of ADP produced. This can be done using various methods, such as a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) that links ADP production to a change in absorbance or fluorescence.[7]
- Data Analysis: Plot the rate of ATP hydrolysis against the concentration of **Ulacamten** to determine the IC<sub>50</sub> value.

### In Vitro Cardiac Muscle Contractility Assay

Objective: To assess the effect of **Ulacamten** on the contractility of cardiac muscle tissue.

#### General Protocol:

- Tissue Preparation: Use engineered human heart tissues or isolated cardiomyocytes.[3][2]
- Experimental Setup: Place the tissue or cells in a temperature-controlled bath with physiological buffer and electrical stimulation to induce contraction.
- Compound Administration: Perfuse the tissue with increasing concentrations of **Ulacamten**.
- Measurement of Contractility: Record changes in contractile force, shortening, and relaxation parameters.
- Data Analysis: Analyze the dose-dependent effects of Ulacamten on cardiac contractility.





Click to download full resolution via product page

Figure 3: General Experimental Workflow for Ulacamten Development.

### **Preclinical In Vivo Models**

In preclinical studies, **Ulacamten** was evaluated in a rat model of HFpEF.[4] The compound was administered orally at a dose of 10 mg/kg, which resulted in improved diastolic function and a decrease in cardiac fibrosis.[4]

### Clinical Trial: AMBER-HFPEF (Phase 2)



**Ulacamten** is currently being evaluated in a Phase 2 clinical trial, AMBER-HFpEF (Assessment of CK-586 in a Multi-Center, Blinded Evaluation of Safety and Tolerability Results in HFpEF).[1]

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding study.[1]
- Participants: Adult patients with symptomatic HFpEF.[1]
- Intervention: Oral administration of **Ulacamten** or placebo.[1]
- Primary Objective: To evaluate the safety and tolerability of **Ulacamten**.[1]
- · Key Inclusion Criteria:
  - Age: 40-85 years
  - Diagnosis of HFpEF
  - Left Ventricular Ejection Fraction (LVEF) ≥ 60%
  - Elevated NT-proBNP levels[1]
- Dosing: The trial is designed with multiple cohorts to evaluate different dose levels of Ulacamten.[1]

### Conclusion

**Ulacamten** is a promising, novel cardiac myosin inhibitor with a distinct mechanism of action that selectively targets intact, two-headed myosin. Its ability to reduce cardiac hypercontractility without affecting calcium transients makes it a potentially valuable therapeutic agent for a subset of patients with heart failure with preserved ejection fraction. Further data from ongoing clinical trials will be crucial in determining its clinical efficacy and safety profile.

Disclaimer: **Ulacamten** is an investigational drug and has not been approved by any regulatory agency. Its safety and effectiveness have not been established.[1] This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cytokinetics.com [cytokinetics.com]
- 2. Cytokinetics, Incorporated Cytokinetics Announces Data From Phase 1 Study of CK-4021586 [ir.cytokinetics.com]
- 3. Cytokinetics, Incorporated Cytokinetics Announces Start of AMBER-HFpEF, a Phase 2 Clinical Trial of CK-586 in Patients With Symptomatic Heart Failure With Preserved Ejection Fraction [ir.cytokinetics.com]
- 4. Cytokinetics' CK-4021586 improves cardiac function in HFpEF | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytokinetics Releases Phase 1 Study Data on CK-4021586 [synapse.patsnap.com]
- 7. cytokinetics.com [cytokinetics.com]
- To cite this document: BenchChem. [Ulacamten: A Technical Guide to a Novel Cardiac Myosin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607449#ulacamten-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com